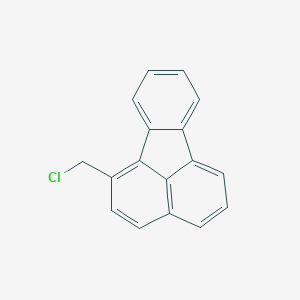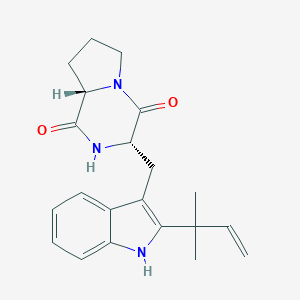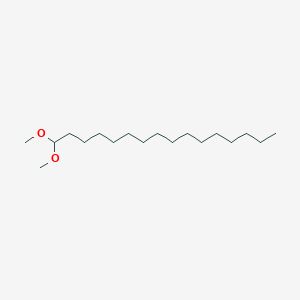
H-Gly-Arg-pNA
説明
H-Gly-Arg-pNA is a colorimetric substrate for thrombin . Thrombin preferentially binds to and cleaves the Gly-Arg (GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .
Molecular Structure Analysis
The IUPAC name for H-Gly-Arg-pNA is (2S)-2-[(aminoacetyl)amino]-5-[[amino(imino)methyl]amino]-N-(4-nitrophenyl)pentanamide dihydrochloride . The InChI code for this compound is provided , which can be used to generate its molecular structure.
Chemical Reactions Analysis
H-Gly-Arg-pNA is a substrate for thrombin, a serine protease. Thrombin cleaves the Gly-Arg peptide bond in the substrate, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm .
Physical And Chemical Properties Analysis
H-Gly-Arg-pNA is a light yellow powder . It has a molecular weight of 424.29 . The compound should be stored at 0-8°C .
科学的研究の応用
Substrate for Cathepsin H : H-Gly-Arg-pNA is used as a substrate for cathepsin H, an enzyme that hydrolyzes peptide bonds in the brain. This application is particularly useful in the study of brain biochemistry and the processing of phenylalanine residues (Azarian Av, Agatian Gl, & Galoian Aa, 1987).
Pore-forming Toxin Study : It acts as a novel pore-forming toxin from E. coli K-12, which lyses red blood cells by forming specific diameter pores, providing insights into bacterial pathogenesis and cell membrane dynamics (N. R. Wyborn et al., 2004).
Enzyme Assay Substrate : Gly-Gly-Arg-H-Gly-Arg-anilide, a related compound, is a sensitive, stable, and convenient substrate for assaying various enzymes such as trypsin and plasminogen activator, crucial in cellular transformation studies (D. Kohn et al., 1979).
Minor Groove DNA Binding : The compound Ni(II).L-Arg-Gly-His, which involves a modified form of H-Gly-Arg-pNA, demonstrates specific binding properties to the minor groove of DNA, aiding in the understanding of DNA-protein interactions (Yayin Fang et al., 2004).
Therapeutic Applications : Peptide Nucleic Acids (PNAs), which include H-Gly-Arg-pNA derivatives, show potential in various therapeutic applications, including anti-cancer therapy and gene editing (S. Montazersaheb et al., 2018).
Hydrogen/Deuterium Exchange Studies : The compound is used in studies to understand hydrogen/deuterium exchange in alkali metal complexes of peptides, offering insights into peptide conformation and dynamics (L. A. Mertens & E. Marzluff, 2011).
Gene Delivery to Stem Cells : RGD peptide-modified dendrimer-entrapped gold nanoparticles, which can be derived from H-Gly-Arg-pNA, enhance the efficiency and specificity of gene delivery to stem cells (Lingdan Kong et al., 2015).
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZRYXNWFZSSTO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)






